Methyl 6-(4-chlorophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Methyl 6-(4-chlorophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of Methyl 6-(4-chlorophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl, ethoxy, and methoxy groups. The final step involves the esterification of the carboxylate group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(4-chlorophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, Methyl 6-(4-chlorophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups. Similar compounds include other pyrimidine derivatives with different substituents, such as:
- Methyl 6-(4-bromophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Methyl 6-(4-fluorophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
methyl 6-(4-chlorophenyl)-4-(3-ethoxy-4-methoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-4-28-16-11-13(7-10-15(16)26-2)19-17(20(25)27-3)18(23-21(29)24-19)12-5-8-14(22)9-6-12/h5-11,19H,4H2,1-3H3,(H2,23,24,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCLQACIDAPSPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C3=CC=C(C=C3)Cl)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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